Brassard's diene

Description

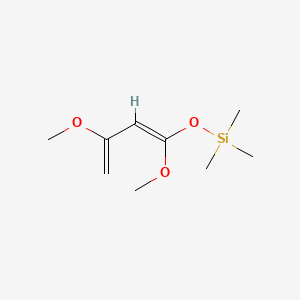

Structure

3D Structure

Properties

CAS No. |

90857-62-8 |

|---|---|

Molecular Formula |

C9H18O3Si |

Molecular Weight |

202.32 g/mol |

IUPAC Name |

[(1E)-1,3-dimethoxybuta-1,3-dienoxy]-trimethylsilane |

InChI |

InChI=1S/C9H18O3Si/c1-8(10-2)7-9(11-3)12-13(4,5)6/h7H,1H2,2-6H3/b9-7+ |

InChI Key |

IXZKGTYBQWJMGE-VQHVLOKHSA-N |

SMILES |

COC(=C)C=C(OC)O[Si](C)(C)C |

Isomeric SMILES |

COC(=C)/C=C(\OC)/O[Si](C)(C)C |

Canonical SMILES |

COC(=C)C=C(OC)O[Si](C)(C)C |

Synonyms |

Brassard's diene |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Brassard S Diene and Analogues

Established Synthetic Pathways for 1,3-Dimethoxy-1-trimethylsiloxy-1,3-butadiene

The most widely recognized and utilized method for the synthesis of Brassard's diene, specifically the (Z)-isomer, involves the silylation of the enolate derived from methyl 3,3-dimethoxypropanoate. rsc.org This established pathway provides a reliable route to the diene on a laboratory scale.

The key steps of this synthesis are outlined below:

Enolate Formation: The process begins with the deprotonation of methyl 3,3-dimethoxypropanoate using a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation. The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at a low temperature (-78 °C) to ensure kinetic control and minimize side reactions. rsc.org

Silylation: The resulting enolate is then trapped in situ by the addition of a silylating agent, most commonly chlorotrimethylsilane (B32843) (TMSCl). This step introduces the trimethylsiloxy group at the C1 position, generating the desired silylated diene. The reaction mixture is gradually warmed to room temperature to ensure the completion of the silylation. rsc.org

Workup and Purification: The reaction is quenched, and the crude product is isolated. Purification is typically achieved by distillation under reduced pressure to afford the pure (Z)-1,3-dimethoxy-1-[(trimethylsilyl)oxy]-1,3-butadiene as a clear oil. rsc.org

A representative procedure for the synthesis of this compound is summarized in the following table:

| Step | Reagents and Conditions | Purpose | Yield |

| 1 | Methyl 3,3-dimethoxypropanoate, Diisopropylamine, n-Butyllithium, Anhydrous THF, -78 °C | Formation of the lithium enolate | - |

| 2 | Chlorotrimethylsilane (TMSCl), -78 °C to room temperature | Trapping of the enolate to form the silyl (B83357) enol ether | - |

| 3 | Hexane, Celite filtration, Concentration, Distillation (5 mmHg, 70 °C) | Purification of the final product | 61% |

Table 1: Summary of the established synthetic pathway for this compound. rsc.org

The resulting this compound is a versatile reagent, though its successful application in Diels-Alder reactions is often limited to reactions with quinones or other highly activated dienophiles. nih.gov

Strategic Precursor Chemistry and Starting Material Utilization

The choice of starting material is a critical aspect of any synthetic strategy. The synthesis of this compound relies on the availability of a suitable precursor that contains the core carbon skeleton and appropriate functional groups for elaboration.

The development of analogues of this compound often involves the strategic modification of the starting materials. For instance, the synthesis of 1-alkoxy-1-amino-1,3-butadienes, which are considered more reactive than this compound, starts from derivatives of crotonic acid chloride . nih.gov This highlights a key principle in the strategic design of diene synthesis: the functionality of the starting material directly dictates the substitution pattern and, consequently, the reactivity of the resulting diene.

The utilization of readily available and modifiable precursors is a cornerstone of the synthetic utility of Brassard-type dienes, allowing for the generation of a diverse range of dienes for various synthetic applications.

Methodological Innovations in the Generation of Brassard-Type Dienes

While the classical synthesis of this compound is well-established, ongoing research has focused on developing new methodologies and expanding the scope of Brassard-type dienes. These innovations often center on the use of catalysis to achieve higher efficiency, stereoselectivity, and a broader range of accessible products.

One significant area of innovation is the development of catalytic asymmetric hetero-Diels-Alder reactions involving this compound. mdpi.comnih.govacs.orgorganic-chemistry.org These reactions allow for the enantioselective synthesis of important chiral building blocks, such as δ-lactones. organic-chemistry.org Various Lewis acid catalysts have been employed to promote these transformations, with the choice of catalyst and chiral ligand being crucial for achieving high enantioselectivity.

The following table summarizes some of the innovative catalytic systems used in reactions with this compound:

| Catalyst System | Aldehyde Substrate | Reaction Type | Key Features | Reference |

| Eu(fod)₃ | (S)-2-benzyloxyhexanal | Hetero-Diels-Alder | Produces the (1′S,6S)-pyrone precursor | mdpi.commsu.edu |

| Et₂AlCl | (S)-2-benzyloxyhexanal | Hetero-Diels-Alder | Produces the (1′S,6R)-pyrone precursor | mdpi.commsu.edu |

| BF₃·OEt₂ | Aldehydes and anilines | Multicomponent Reaction | One-pot synthesis of tetrahydropyridines | thieme-connect.com |

| (R)-BINOL, Ti(i-PrO)₄, 4-picolyl chloride hydrochloride | Aliphatic aldehydes | Asymmetric Hetero-Diels-Alder | One-step synthesis of (R)-(+)-kavain and (S)-(+)-dihydrokavain | acs.org |

| Chiral titanium(IV) tridentate Schiff-base complex | Aromatic aldehydes | Asymmetric Hetero-Diels-Alder | Up to 99% ee; reaction pathway is temperature-dependent | organic-chemistry.org |

| Chiral N,N′-dioxide−Zn(II) complex | Methyleneindolines | Asymmetric Diels-Alder | Synthesis of optically pure spiro[cyclohexane-oxindoline] derivatives | acs.orgnih.gov |

Table 2: Examples of methodological innovations in reactions of this compound.

Furthermore, research has explored the synthesis and application of Brassard-type dienes , which are structurally related to the original diene but possess different substitution patterns that can lead to enhanced reactivity or novel reaction outcomes. nih.govwikipedia.org For example, 1-alkoxy-1-amino-1,3-butadienes have been shown to be significantly more reactive than this compound, especially at lower temperatures. nih.gov The development of these new dienes expands the synthetic toolbox available to organic chemists for the construction of complex molecular architectures. uchicago.edu

Another innovative approach involves the use of ruthenium carbene complexes for the synthesis of 1,3-dienes from alkynes and ethylene (B1197577) via cross-enyne metathesis, offering an alternative strategy for generating substituted dienes. organic-chemistry.org

These methodological innovations continue to enhance the utility of this compound and its analogues, enabling the efficient and stereoselective synthesis of a wide array of complex molecules.

Diels Alder Da and Hetero Diels Alder Hda Reactivity of Brassard S Diene

Comprehensive Analysis of Reaction Scope and Dienophile Diversity

The reactivity of Brassard's diene has been extensively explored with a wide array of dienophiles, including those containing heteroatoms, showcasing its broad applicability in the synthesis of diverse heterocyclic and carbocyclic frameworks.

The hetero-Diels-Alder (HDA) reaction of this compound with aldehydes is a powerful method for the synthesis of α,β-unsaturated δ-lactones, which are core structures in many natural products. acs.orgorganic-chemistry.org These reactions are typically promoted by Lewis acid catalysts that activate the aldehyde dienophile. scribd.com Both aromatic and aliphatic aldehydes have been successfully employed as substrates, leading to the corresponding dihydropyranone derivatives. acs.orgorganic-chemistry.org

Research has focused on developing enantioselective versions of this reaction. For instance, chiral titanium(IV) tridentate Schiff-base complexes have been used as catalysts, demonstrating high enantioselectivity (up to 99% ee) for aromatic aldehydes. organic-chemistry.org The mechanism of these reactions can be temperature-dependent; at 0 °C, the reaction tends to follow a concerted Diels-Alder pathway, whereas at -78 °C, a stepwise Mukaiyama aldol (B89426) pathway may be operative. organic-chemistry.org

For aliphatic aldehydes, which are often less reactive, efficient catalytic systems have also been developed. A notable example involves a catalyst generated from (R)-BINOL, Ti(i-PrO)₄, and 4-picolyl chloride hydrochloride, which smoothly promotes the reaction to afford α,β-unsaturated δ-lactone derivatives in good yields (46-79%) and high enantioselectivities (up to 88% ee). acs.orgnih.gov This methodology has been applied to the one-step synthesis of natural products like (R)-(+)-kavain and (S)-(+)-dihydrokavain. acs.orgnih.gov

| Aldehyde Substrate | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |

| Benzaldehyde | Ti(IV)/Schiff-base (L13) | CH₂Cl₂ | 71 | 93 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | Ti(IV)/Schiff-base (L13) | CH₂Cl₂ | 87 | 97 | organic-chemistry.org |

| 2-Naphthaldehyde | Ti(IV)/Schiff-base (L13) | CH₂Cl₂ | 61 | 96 | organic-chemistry.org |

| 3-Phenylpropionaldehyde | (R)-BINOL/Ti(i-PrO)₄/Additive | Not Specified | 50 | 69 | wiley-vch.de |

| Hexanal | (R)-BINOL/Ti(i-PrO)₄/Additive | Not Specified | 79 | 88 | acs.org |

| Cinnamaldehyde (B126680) | (R)-BINOL/Ti(i-PrO)₄/Additive | Not Specified | 70 | 70 (>99 after recrystallization) | acs.org |

The aza-Diels-Alder reaction of this compound with imines provides a direct route to substituted dihydropyridinones and piperidines, which are prevalent scaffolds in pharmaceuticals and alkaloids. mdpi.comthieme-connect.combeilstein-journals.org Chiral Brønsted acids have emerged as effective catalysts for enantioselective versions of this transformation. mdpi.combeilstein-journals.org Akiyama and coworkers developed a highly enantioselective aza-Diels-Alder reaction between this compound and various imines using a chiral phosphoric acid catalyst, affording dihydropyridone derivatives in high yields and excellent enantioselectivities. mdpi.com

More recently, metal-based catalytic systems have also been explored. Feng's group reported the use of a chiral N,N′-dioxide-Ytterbium(III) triflate complex for the reaction with aldimines. thieme-connect.com This reaction proceeds through a stepwise Mannich-type pathway, followed by cyclization to yield α,β-unsaturated δ-lactams in moderate yields (30-58%) and good enantioselectivities (59-81% ee). thieme-connect.com The choice of the rare-earth metal was crucial, with ytterbium providing the best results in terms of enantiocontrol. thieme-connect.com These reactions highlight the utility of this compound in accessing nitrogen-containing heterocycles. beilstein-journals.org

| Imine Substrate (R group) | Catalyst System | Yield (%) | ee (%) | Reference |

| Phenyl | Chiral Phosphoric Acid | 95 | 82 | mdpi.com |

| 4-Methoxyphenyl | Chiral Phosphoric Acid | 96 | 90 | mdpi.com |

| 4-Bromophenyl | Chiral Phosphoric Acid | 91 | 85 | mdpi.com |

| 2-Naphthyl | Chiral Phosphoric Acid | 88 | 85 | mdpi.com |

| 4-Chlorophenyl (Aldimine) | N,N′-Dioxide-Yb(OTf)₃ | 58 | 81 | thieme-connect.com |

| 2-Thienyl (Aldimine) | N,N′-Dioxide-Yb(OTf)₃ | 45 | 77 | thieme-connect.com |

The Diels-Alder reaction between highly nucleophilic dienes like this compound and haloquinones proceeds with remarkable regioselectivity. researchgate.netrsc.org This predictable outcome is often referred to as "Brassard's rule," where the reaction consistently yields a single regioisomeric adduct. researchgate.netrsc.org The halogen atom on the quinone core plays a key role in directing the regiochemistry of the cycloaddition. researchgate.net

Computational and experimental studies have been conducted to understand the origins of this selectivity. researchgate.net The reaction is believed to proceed through a polar, asynchronous mechanism. researchgate.netacs.org The halogen atom tunes the electron density at the reactive centers of the quinone, guiding the approach of the electron-rich diene. researchgate.net Model systems using 2-methoxy-6-haloquinones reacting with this compound have been synthesized, confirming the high regioselectivity predicted by the rule. researchgate.net This controlled cycloaddition provides a powerful method for constructing substituted naphthoquinone and phenanthrenequinone (B147406) frameworks. researchgate.net

The reaction of this compound with isatins serves as an efficient method for the synthesis of chiral spirolactones containing a tetrasubstituted carbon center, a motif found in various bioactive molecules. researchgate.net The first catalytic asymmetric hetero-Diels-Alder reaction of Brassard's dienes with isatins was achieved using Mg(II)/N,N'-dioxide complexes as catalysts. researchgate.net

This methodology affords the desired chiral spirolactones in excellent yields (up to 99%) and with outstanding stereocontrol (up to 99% ee and >99:1 dr) under mild conditions and with short reaction times. researchgate.netresearchgate.net Mechanistic investigations suggest that the reaction predominantly follows a concerted Diels-Alder pathway. researchgate.netresearchgate.net The high efficiency and stereoselectivity of this reaction make it a valuable tool for the construction of complex spirooxindole architectures.

| Isatin Substrate (N-substituent) | Catalyst System | Yield (%) | dr | ee (%) | Reference |

| N-Boc | Mg(II)/N,N'-dioxide | 99 | >99:1 | 99 | researchgate.netresearchgate.net |

| N-Me | Mg(II)/N,N'-dioxide | 99 | >99:1 | 99 | researchgate.netresearchgate.net |

| N-Bn | Mg(II)/N,N'-dioxide | 99 | >99:1 | 99 | researchgate.netresearchgate.net |

| Unprotected (N-H) | Mg(II)/N,N'-dioxide | 99 | >99:1 | 98 | researchgate.netresearchgate.net |

| 5-Bromo (N-Boc) | Mg(II)/N,N'-dioxide | 99 | >99:1 | 99 | researchgate.netresearchgate.net |

The utility of this compound extends beyond aldehydes, imines, and quinones to a range of other electrophilic partners. Its successful use in standard Diels-Alder reactions is most effective with doubly activated dienophiles. wikipedia.org For example, reactions with α,β-unsaturated lactones have been investigated. These reactions, which can be promoted by cooperative Lewis acid/Brønsted acid catalysis, can proceed through a stepwise vinylogous Michael addition followed by cyclization.

Other hetero-dienophiles that have been shown to react with this compound include nitroso compounds and azodicarboxylates, although these reactions can sometimes lead to unstable cycloadducts. wikipedia.org The reaction with chlorosulfonyl isocyanate has also been noted as a useful transformation for preparing lactam structures. scribd.com The broad scope of dienophiles highlights the versatility of this compound as a C4 building block in cycloaddition chemistry.

Cycloaddition Reactions with Isatins for Spirolactone Formation

Advanced Catalytic Systems in Cycloaddition Reactions

The development of advanced catalytic systems has been pivotal in controlling the stereochemical outcome of Diels-Alder reactions involving this compound. Chiral Lewis acids and, more recently, chiral Brønsted acids and bifunctional catalysts have enabled highly enantioselective transformations. mdpi.combeilstein-journals.org

In the HDA reaction with aldehydes, chiral titanium complexes derived from ligands like BINOL and tridentate Schiff bases have proven highly effective. acs.orgorganic-chemistry.org These catalysts activate the aldehyde by coordination, creating a chiral environment that directs the approach of the diene. organic-chemistry.org Additives can further enhance the activity and selectivity of these catalytic systems, as seen in the reactions with aliphatic aldehydes. acs.orgnih.gov

For aza-Diels-Alder reactions, chiral phosphoric acids have emerged as powerful Brønsted acid catalysts. mdpi.combeilstein-journals.org They activate the imine through protonation, forming a chiral ion pair with the catalyst's counteranion that dictates the stereochemical course of the cycloaddition. mdpi.com Similarly, chiral N,N'-dioxide-metal complexes, such as those with Yb(OTf)₃ or Mg(II), have demonstrated remarkable efficacy and stereocontrol in reactions with imines and isatins, respectively, showcasing the power of cooperative catalysis. thieme-connect.comresearchgate.net These advanced catalytic systems have transformed the cycloaddition reactions of this compound into highly reliable and stereoselective methods for synthesizing complex chiral molecules.

Chiral Lewis Acid Catalysis (e.g., Titanium(IV), Europium(III), Magnesium(II), Indium(III) Complexes)

Chiral Lewis acid catalysis is a cornerstone for achieving high stereoselectivity in the HDA reactions of this compound. By coordinating to the dienophile, the Lewis acid lowers its LUMO energy, thereby accelerating the reaction, and provides a defined chiral environment to control the facial selectivity of the cycloaddition. libretexts.orgwikipedia.org

Titanium(IV) Complexes: Chiral complexes of titanium(IV) are among the most successful catalysts for the HDA reaction of this compound with aldehydes. thieme-connect.com Complexes generated from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and tridentate Schiff base ligands have been shown to catalyze the reaction with aromatic aldehydes, yielding δ-lactones with exceptional enantioselectivities, often up to 99% ee. organic-chemistry.orgresearchgate.net The efficiency of this catalytic system is highly dependent on the structure of the chiral ligand. organic-chemistry.org DFT and ONIOM studies suggest that for this compound, the reaction proceeds through a stepwise pathway where the C-C bond formation is the rate-determining step. nih.gov The combination of bulky groups on the amino alcohol and salicylaldehyde (B1680747) moieties of the Schiff base ligand is crucial for creating the chiral environment that dictates the stereochemical outcome. nih.gov Another effective titanium-based system utilizes (R)-BINOL and its derivatives, which has proven particularly useful for reactions with aliphatic aldehydes, leading to the synthesis of natural products like (R)-(+)-kavain. acs.org

Europium(III) Complexes: Lanthanide Lewis acids, such as Europium(III) complexes, have also been employed to catalyze the cycloaddition of this compound. The reaction of this compound with α-alkoxy aldehydes in the presence of the chiral shift reagent Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) proceeds with moderate to high diastereoselectivity. researchgate.netresearchgate.net Evidence suggests that these reactions operate via a "chelation-control" pathway, where the Lewis acid coordinates to both the aldehyde's carbonyl oxygen and the α-alkoxy group, creating a rigid, organized transition state that directs the approach of the diene. researchgate.netresearchgate.net Similarly, Eu(fod)₃ has been used to promote the diastereoselective HDA reaction with chiral aldehydes in the synthesis of pestalotin (B22945) diastereomers. mdpi.com

Magnesium(II) Complexes: Chiral magnesium(II) complexes have emerged as powerful and practical catalysts. Mg(II)/N,N'-dioxide complexes effectively catalyze the asymmetric HDA reaction between Brassard's dienes and isatins, producing chiral spirolactones with tetrasubstituted stereocenters in excellent yields (up to 99%), diastereoselectivities (>99:1 dr), and enantioselectivities (up to 99% ee). researchgate.netrsc.org Operando IR experiments support a predominant Diels-Alder pathway for this transformation. rsc.org Additionally, simple Lewis acids like magnesium dibromide have been shown to induce moderate to high diastereoselectivity in cycloadditions with α-alkoxy aldehydes, likely through a chelation-controlled mechanism similar to that proposed for Europium(III). researchgate.netresearchgate.net

Indium(III) Complexes: A highly diastereo- and enantioselective HDA reaction of a Brassard-type diene with aliphatic aldehydes has been successfully developed using a chiral N,N′-dioxide ligand in combination with indium(III) triflate [In(OTf)₃]. acs.org This catalytic system affords β-methoxy-γ-methyl α,β-unsaturated δ-lactones in good yields with high levels of both diastereoselectivity (up to 97:3 cis/trans) and enantioselectivity (up to 94% ee). acs.org

| Catalyst System | Dienophile | Yield | ee (%) | dr | Reference |

| Ti(Oi-Pr)₄ / Schiff Base | Aromatic Aldehydes | 45-87% | up to 99% | N/A | organic-chemistry.orgresearchgate.netscribd.com |

| (R)-BINOL / Ti(Oi-Pr)₄ | Aliphatic Aldehydes | 46-79% | up to 88% | N/A | acs.org |

| Mg(II) / N,N'-Dioxide | Isatins | up to 99% | up to 99% | >99:1 | researchgate.netrsc.org |

| N,N'-Dioxide / In(OTf)₃ | Aliphatic Aldehydes | up to 86% | up to 94% | up to 97:3 | acs.org |

| Eu(hfc)₃ | α-Alkoxy Aldehydes | N/A | N/A | Moderate-High | researchgate.netresearchgate.net |

Organocatalytic Strategies (e.g., TADDOL Derivatives, Hydrogen-Bonding Activation)

Organocatalysis offers a metal-free alternative for asymmetric cycloadditions involving this compound. These catalysts often operate through non-covalent interactions, such as hydrogen bonding, to activate the substrate and create a chiral environment. researchgate.net

TADDOL Derivatives and Hydrogen-Bonding: The first catalytic enantioselective HDA reaction between this compound and aldehydes using an organocatalyst was achieved through hydrogen-bonding activation. nih.govwiley-vch.de α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL) derivatives were identified as effective catalysts, affording δ-lactone products in moderate-to-good yields and with high enantioselectivities (up to 91% ee). nih.gov The reaction can be performed in toluene (B28343) or even under solvent-free conditions. The proposed mechanism involves the TADDOL catalyst forming a hydrogen bond with the carbonyl group of the aldehyde, which both activates the dienophile and shields one of its enantiotopic faces, directing the cycloaddition. nih.gov This methodology was successfully applied to a one-step synthesis of the natural product (S)-(+)-dihydrokawain. nih.gov

Brønsted Acid Catalysis: Chiral phosphoric acids, a class of Brønsted acid organocatalysts, have been successfully used to promote the highly enantioselective aza-Diels-Alder reaction of this compound with imines. nih.govresearchgate.net The catalyst protonates the imine, forming a chiral ion pair and lowering the LUMO of the resulting iminium ion, thus activating it for cycloaddition. This approach furnishes dihydropyridone derivatives in high yields and enantioselectivities. nih.gov The use of a pyridinium (B92312) salt of the chiral phosphoric acid was found to increase the reaction yield. nih.gov This represents the first enantioselective cycloaddition using the acid-sensitive this compound. researchgate.net

| Catalyst System | Reaction Type | Dienophile | Yield | ee (%) | Reference |

| TADDOL Derivative | HDA | Aldehydes | Moderate-Good | up to 91% | nih.gov |

| Chiral Phosphoric Acid | Aza-HDA | Imines | High | High | nih.gov |

Rational Design and Mechanistic Role of Chiral Ligands

The success of asymmetric catalysis in cycloadditions of this compound hinges on the rational design of chiral ligands. These ligands are not merely passive sources of chirality but play an active mechanistic role in defining the reactivity and selectivity of the catalytic system.

In Lewis acid catalysis, chiral ligands like Schiff bases, BINOL, and N,N'-dioxides form well-defined complexes with the metal center (e.g., Ti(IV), Mg(II), In(III)). organic-chemistry.orgrsc.orgacs.org The steric and electronic properties of the ligand are critical. For instance, in the titanium/Schiff base system, bulky substituents on the ligand backbone effectively block one face of the coordinated aldehyde, forcing the diene to approach from the less hindered side. organic-chemistry.orgnih.gov Computational studies have shown that the combination of phenyl groups at the amino alcohol part and a tert-butyl group on the salicylaldehyde part of the ligand is crucial for achieving high stereoselectivity. nih.gov The ability to tune these ligands allows for the optimization of selectivity for different classes of substrates. A striking example of rational design is the development of similar chiral ligands for zirconium-catalyzed aza-Diels-Alder reactions that can switch the enantiofacial selectivity, a principle that underscores the profound control exerted by ligand architecture. acs.org

In organocatalysis, the design principle is different but equally crucial. For TADDOL catalysts, the chiral scaffold positions the hydroxyl groups to form a specific hydrogen-bonding pattern with the dienophile. nih.gov This interaction not only activates the substrate but also creates a rigid, chiral pocket around the reaction site. Similarly, the bulky aryl groups (e.g., 3,5-disubstituted phenyl) on chiral phosphoric acid catalysts are essential for creating a highly organized chiral environment in the transition state, effectively shielding one face of the protonated dienophile and ensuring high asymmetric induction. nih.govresearchgate.net

Principles of Stereochemical Control in Cycloadditions

Achieving high levels of stereochemical control—both enantioselectivity and diastereoselectivity—is the ultimate goal in asymmetric cycloadditions. This requires a deep understanding of the reaction mechanism and the factors that govern the formation of stereoisomers.

Enantioselectivity: Methodologies for High Enantiomeric Excess Induction

Enantioselectivity in the cycloaddition reactions of this compound is achieved by creating a chiral environment around the reactants, which differentiates between the two enantiotopic faces of the prochiral dienophile (or diene). The primary methodologies involve the use of chiral catalysts that induce a significant energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers.

High enantiomeric excesses (ee) have been reported using various catalytic systems. Chiral titanium(IV) complexes with tridentate Schiff bases are highly effective for HDA reactions with aromatic aldehydes, consistently delivering products with ee values exceeding 90%, and in some cases, reaching 99%. organic-chemistry.orgresearchgate.net For the more challenging aliphatic aldehydes, a catalyst generated from (R)-BINOL, Ti(Oi-Pr)₄, and an additive provided a breakthrough, affording δ-lactones with up to 88% ee. acs.org Chiral N,N'-dioxide complexes with Mg(II) and In(III) have also proven exceptionally effective, yielding spirolactones and δ-lactones with up to 99% ee and 94% ee, respectively. researchgate.netrsc.orgacs.org

Organocatalytic methods also provide excellent enantiocontrol. TADDOL derivatives, acting through hydrogen-bonding, catalyze the reaction of this compound with various aldehydes to give products with up to 91% ee. nih.gov In the aza-HDA reaction, chiral phosphoric acids have demonstrated high efficacy in controlling the enantioselectivity of the cycloaddition with various imines. nih.gov

Diastereoselectivity: Control and Modulation of Diastereomeric Ratios

When the cycloaddition can form more than one diastereomer, controlling the diastereomeric ratio (dr) is crucial. This is particularly relevant when either the diene or dienophile is already chiral, or when new stereocenters are formed relative to an existing one.

In reactions involving this compound, diastereoselectivity is often controlled by chelation or steric effects. The use of chelating Lewis acids like Eu(hfc)₃ and magnesium dibromide with α-alkoxy aldehydes promotes high diastereoselectivity by forming a rigid cyclic intermediate that dictates the facial selectivity of the diene's approach. researchgate.netresearchgate.net The choice of Lewis acid can dramatically influence the diastereomeric outcome. In the synthesis of pestalotin, using Eu(fod)₃ with a chiral aldehyde favored one diastereomer, while using Et₂AlCl favored the other, demonstrating stereocomplementary control. mdpi.com

The chiral N,N'-dioxide/In(OTf)₃ system exhibits excellent control over both enantioselectivity and diastereoselectivity in reactions with aliphatic aldehydes, affording the cis-adducts with dr values as high as 97:3. acs.org Similarly, the Mg(II)/N,N'-dioxide catalyst for reactions with isatins gives almost perfect diastereocontrol, with a dr of >99:1. researchgate.netrsc.org These high levels of selectivity are attributed to a highly organized transition state enforced by the chiral catalyst.

Catalytic Asymmetric Induction Mechanisms and Chiral Environment Effects

The mechanism of asymmetric induction relies on the specific interactions between the chiral catalyst and the substrates in the transition state. The catalyst creates a distinct three-dimensional chiral space that forces the reactants to adopt a specific orientation, favoring one stereochemical pathway over all others.

For Lewis acid catalysts, the metal center activates the dienophile by coordination. wikipedia.org The chiral ligand, bound to the metal, projects its steric bulk to differentiate the space around the coordinated substrate. This blocks one of the prochiral faces of the dienophile, making attack by the diene from that side energetically unfavorable. libretexts.orgnih.gov For example, in the Ti(IV)/Schiff base system, the aldehyde is believed to coordinate to the titanium center, and the bulky groups of the ligand effectively shield one face, leading to a highly ordered, enantioselective transition state. organic-chemistry.orgnih.gov The reaction temperature can also play a critical role; in some Ti-catalyzed systems, the reaction proceeds via a concerted Diels-Alder pathway at 0 °C but switches to a stepwise Mukaiyama aldol pathway at -78 °C, which can affect the stereochemical outcome. organic-chemistry.orgscribd.com

In organocatalysis, the mechanism is based on non-covalent interactions. With TADDOL, the two hydroxyl groups are thought to form two hydrogen bonds to the aldehyde's carbonyl oxygen, creating a rigid, chiral pocket. nih.gov This fixed orientation determines the enantiofacial approach of this compound. For chiral phosphoric acids, the catalyst protonates the imine, and the resulting chiral counterion (the phosphate) remains closely associated through an ion pair. The bulky substituents on the phosphate (B84403) backbone create a well-defined chiral cavity that dictates the stereochemistry of the cycloaddition. nih.govresearchgate.net In all cases, the precise geometry and electronic nature of the chiral environment provided by the catalyst are paramount for effective asymmetric induction. acs.org

Regioselectivity and the Elucidation of Brassard's Rule

The Diels-Alder reaction of this compound is renowned for its high degree of regioselectivity, a predictability so consistent in certain reactions that it has led to the formulation of "Brassard's Rule." This section delves into the definition of this rule, the underlying factors that govern its outcome, and the theoretical and experimental work that has validated its principles.

Definition and Manifestation of Brassard's Rule of Regioselectivity

Brassard's rule describes the predictable regiochemical outcome of the polar Diels-Alder reaction between highly nucleophilic, oxygen-substituted dienes (like Brassard's or Danishefsky's dienes) and specific electron-deficient dienophiles, most notably haloquinones. rsc.orgrsc.org The rule posits that the cycloaddition will occur in a specific orientation, leading consistently to a single regioisomeric product out of the multiple possibilities. rsc.org

This rule manifests clearly in the reaction between this compound (1-methoxy-3-trimethylsilyloxy-1,3-butadiene) and a 2-halo-1,4-quinone. The cycloaddition proceeds such that the electron-rich C4 of the diene forms a bond with the C3 of the quinone (the unsubstituted carbon of the double bond), while the C1 of the diene bonds to the C4a of the quinone system after subsequent elimination and aromatization. The key to this selectivity is the directing influence of the halogen atom on the quinone ring. rsc.orgrsc.org Studies have shown that this high regioselectivity is dependent on the presence of the halogen. For instance, in a double cycloaddition on 2-bromo-1,4-benzoquinone, the halogenated side reacted with complete regioselectivity, whereas the non-halogenated side yielded a mixture of products. rsc.orgrsc.org This phenomenon underscores the crucial role of the halogen in dictating the reaction's trajectory.

Electronic and Steric Factors Governing Regiochemical Outcomes

The high regioselectivity observed in the reactions of this compound is governed by a combination of electronic and steric factors, with electronic effects being predominant. rsc.orguchicago.edu The underlying principles can be explained using Frontier Molecular Orbital (FMO) theory, which analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. wikipedia.orgchem-station.com

Electronic Factors: this compound is an extremely electron-rich and nucleophilic reactant. rsc.org The oxygen substituents at the C1 (methoxy) and C3 (trimethylsilyloxy) positions donate electron density into the π-system, significantly raising the energy of the HOMO and making the diene highly reactive. chem-station.com Crucially, these substituents also polarize the diene, causing the HOMO to have its largest orbital coefficient at the C4 position.

Conversely, the haloquinone (B1663269) is an electron-poor dienophile. The electron-withdrawing nature of the two carbonyl groups and the halogen atom lowers the energy of its LUMO. rsc.org The halogen atom, in particular, tunes the electron density at the reactive centers of the quinone. researchgate.netrsc.org This results in the LUMO having its largest coefficient on the C3 carbon—the carbon atom of the reactive double bond that is not bonded to the halogen. rsc.orgwikipedia.org

According to FMO theory, the most favorable cycloaddition pathway involves the interaction between the largest HOMO coefficient of the diene and the largest LUMO coefficient of the dienophile. wikipedia.org In this case, the interaction between C4 of this compound and C3 of the haloquinone is the most energetically favorable, leading to the observed "para-like" regioisomer, in line with the general ortho-para rule for Diels-Alder reactions. rsc.orgwikipedia.org

Steric Factors: While electronic control is the primary determinant, steric hindrance can also contribute to the regiochemical outcome. rsc.orguchicago.edu The bulky trimethylsilyloxy group at the C3 position of this compound and the halogen atom on the quinone can create steric repulsion that disfavors alternative transition states, further reinforcing the electronically preferred pathway. rsc.org

Theoretical Correlations and Experimental Validation of Regioselectivity

The principles of Brassard's rule are strongly supported by both extensive theoretical modeling and direct experimental evidence. rsc.orgsemanticscholar.org

Theoretical Correlations: Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanism. rsc.orgresearchgate.net These calculations have been used to model the energetics of the reaction pathways, consistently showing that the transition state leading to the experimentally observed regioisomer is significantly lower in energy than any alternatives. rsc.org

Further analysis using techniques like the Quantum Theory of Atoms in Molecules (QTAIM) has been applied to study the pre-cycloaddition assemblies, where the diene and dienophile stack together before the reaction occurs. researchgate.netrsc.org These simulations predict that only specific stacked orientations, which place the reactive centers in close proximity for the formation of the observed product, are productive and lead to the cycloaddition. rsc.orgrsc.org The theoretical models confirm that the halogen atom is key to tuning the electron density and guiding the reactants into the correct orientation for the highly regioselective cycloaddition. rsc.orgunam.mx

Experimental Validation: The synthesis of various cycloadducts serves as the ultimate validation of the rule. The reaction of this compound with a range of 2-methoxy-6-haloquinones has been performed, yielding the predicted products with high regioselectivity. rsc.orgrsc.org The structures of these products have been unequivocally confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR). rsc.org

The following table summarizes the findings from a study involving the reaction of this compound with various 2-methoxy-6-haloquinones, illustrating the consistent regioselectivity predicted by theoretical calculations and confirmed by experimental synthesis.

| Dienophile | Halogen (X) | Predicted Major Regioisomer | Theoretical Analysis Method | Experimental Outcome |

|---|---|---|---|---|

| 2-methoxy-6-fluoroquinone | F | "para-like" adduct | DFT, QTAIM | High regioselectivity confirmed by NMR rsc.orgrsc.org |

| 2-methoxy-6-chloroquinone | Cl | "para-like" adduct | DFT, QTAIM | High regioselectivity confirmed by NMR rsc.orgrsc.org |

| 2-methoxy-6-bromoquinone | Br | "para-like" adduct | DFT, QTAIM | High regioselectivity confirmed by NMR rsc.orgrsc.org |

| 2-methoxy-6-iodoquinone | I | "para-like" adduct | DFT, QTAIM | High regioselectivity confirmed by NMR rsc.orgrsc.org |

Mechanistic Investigations of Transformations Involving Brassard S Diene

Pathways and Concertedness in Cycloaddition Processes

Cycloaddition reactions, most notably the Diels-Alder reaction, are fundamental to the synthetic utility of Brassard's diene. A key aspect of their mechanistic study is determining whether they proceed through a concerted, single-step process or a stepwise pathway involving discrete intermediates.

Distinction Between Concerted and Stepwise Mechanisms

The distinction between concerted and stepwise mechanisms in the context of Diels-Alder reactions is a classic area of mechanistic inquiry. A concerted reaction involves the simultaneous formation of new bonds in a single transition state, whereas a stepwise reaction proceeds through one or more intermediates. psiberg.com For many cycloadditions, the concerted pathway is favored. nih.gov However, in the case of highly polar reactants, such as the electron-rich this compound, the mechanistic picture can become more complex, with the potential for stepwise pathways to become competitive or even dominant. researchgate.net

Experimental and computational studies have shown that the nature of the dienophile and the reaction conditions can significantly influence the operative mechanism. For instance, in the reaction of this compound with certain α,β-unsaturated lactones, a stepwise mechanism via vinylogous Michael-type adducts has been identified. researchgate.net In contrast, reactions with other dienophiles may proceed through a more traditionally concerted, albeit highly asynchronous, pathway. The presence of a Lewis acid or Brønsted acid catalyst can also alter the mechanism, often favoring a stepwise route by stabilizing charged intermediates. acs.org

Analysis of Asynchronous Bond Formation in Pericyclic Reactions

Even within a nominally concerted pericyclic reaction, the formation of the two new sigma bonds may not occur in perfect synchrony. This phenomenon, known as asynchronous bond formation, is particularly prevalent in reactions involving unsymmetrical dienes or dienophiles, such as this compound. nih.gov Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the degree of asynchronicity by analyzing the bond lengths in the transition state.

In the uncatalyzed cycloaddition between an α,β-unsaturated lactone and this compound, DFT calculations revealed a significant difference in the forming C-C bond lengths in the transition state (2.00-2.07 Å versus 3.05-3.08 Å), indicating a highly asynchronous process. nih.gov This asynchronicity is a hallmark of polar Diels-Alder reactions where the initial bond formation occurs at the more electrophilic and nucleophilic centers of the reactants.

| Reactants | Catalyst | Forming C-C Bond Length 1 (Å) | Forming C-C Bond Length 2 (Å) | Reference |

| α,β-unsaturated δ-lactone and this compound | None | 2.07 | 3.05 | nih.gov |

| α,β-unsaturated δ-lactone and this compound | None | 2.00 | 3.08 | nih.gov |

Characterization of Reactive Intermediates and Transition States

The detailed characterization of transient species, such as intermediates and transition states, is fundamental to a complete mechanistic understanding. For reactions involving this compound, this has involved a combination of experimental trapping and spectroscopic studies, alongside extensive computational modeling.

Identification and Role of Zwitterionic Intermediates

In stepwise cycloaddition pathways involving polar reactants, zwitterionic intermediates are often postulated. These species, characterized by formal positive and negative charges at different atoms, can play a crucial role in determining the reaction outcome. In the context of this compound reactions, particularly with highly electrophilic dienophiles, the formation of a zwitterionic intermediate is a plausible mechanistic step. researchgate.net

Computational studies have successfully modeled these zwitterionic intermediates, providing insights into their stability and subsequent reactivity. For example, in the hetero-Diels-Alder reaction of this compound with formaldehyde (B43269) catalyzed by a titanium(IV) complex, a zwitterionic intermediate is formed, and the substituents on the diene play a key role in stabilizing this species through charge transfer. nih.gov However, in some uncatalyzed reactions, while the transition state may have significant polar character, a stable zwitterionic intermediate may not be located on the potential energy surface, suggesting a concerted but highly polar mechanism. researchgate.netnih.gov

Energetic Profiles and Activation Barriers of Transition States

The energetic landscape of a reaction, including the activation barriers of transition states, dictates the reaction rate and can provide strong evidence for a particular mechanism. Computational chemistry has proven to be a powerful tool for mapping these potential energy surfaces.

For the hetero-Diels-Alder reaction of this compound catalyzed by a tridentate Schiff base titanium(IV) complex, a stepwise pathway was found to be operative, with the rate-determining step being the initial C-C bond formation, which has a calculated free-energy barrier of 8.4 kcal/mol. nih.gov In contrast, the uncatalyzed cycloaddition of this compound with an α,β-unsaturated δ-lactone was calculated to have a much higher activation barrier of around 26 kcal/mol, proceeding through a highly asynchronous transition state. nih.gov These computational findings can explain experimental observations, such as the need for catalysis in certain reactions.

| Reaction | Pathway | Catalyst | Activation Barrier (kcal/mol) | Reference |

| This compound + Formaldehyde | Stepwise | Tridentate Schiff base Ti(IV) complex | 8.4 | nih.gov |

| 1,3-Butadiene + Formaldehyde | Concerted | Tridentate Schiff base Ti(IV) complex | 14.9 | nih.gov |

| This compound + α,β-unsaturated δ-lactone | Concerted (asynchronous) | None | 25.9 - 26.3 | nih.gov |

Advanced Computational Chemistry Approaches

The elucidation of the complex mechanistic details of reactions involving this compound has been greatly facilitated by the application of sophisticated computational chemistry methods. These techniques allow for the in-silico exploration of reaction pathways that are often difficult or impossible to study experimentally.

Density Functional Theory (DFT) has been the workhorse for investigating these systems, with functionals such as B3LYP and M06-2X being commonly employed to provide a good balance between computational cost and accuracy. numberanalytics.comrsc.org These methods have been used to optimize the geometries of reactants, products, transition states, and intermediates, as well as to calculate their relative energies. researchgate.net

For more complex systems, such as those involving large catalysts or explicit solvent molecules, hybrid methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method have been utilized. researchgate.netgaussian.comrsc.org ONIOM allows for a high level of theory (Quantum Mechanics) to be used for the reacting core of the system, while a more computationally efficient method (Molecular Mechanics) is used for the surrounding environment. gaussian.comacs.org This approach was successfully used to study the titanium-catalyzed hetero-Diels-Alder reaction of this compound. nih.gov

For reactions where electron correlation effects are particularly important, or where the electronic structure is not well-described by a single determinant, more advanced ab initio methods may be required. These can include multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a perturbation theory correction (e.g., CASPT2). rsc.orgresearchgate.netesqc.org These methods are particularly useful for studying pericyclic reactions and can provide a more accurate description of the electronic structure of transition states. researchgate.netiastate.edu

The continued development and application of these advanced computational tools will undoubtedly lead to an even deeper understanding of the rich and varied mechanistic landscape of reactions involving this compound.

Density Functional Theory (DFT) Studies for Mechanistic Elucidation

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of reactions involving this compound. nih.govsemanticscholar.org DFT calculations are instrumental in modeling reaction pathways, identifying transition states, and rationalizing experimental observations such as regioselectivity and stereoselectivity.

In the context of polar Diels-Alder reactions with haloquinones, DFT calculations have been employed to study the energetics of different stacking modes between the reactants and to derive unidimensional energy landscapes that map the energetic profile of the cycloaddition. rsc.orgrsc.orgunam.mx These studies have shown that for competing cycloaddition pathways, the endo approach is generally calculated to be the lowest-energy route. rsc.org The theoretical results for activation barriers often align with the experimentally observed product distribution, reinforcing the predictive power of this method. rsc.orgresearchgate.net

Furthermore, DFT studies have been crucial in determining whether reactions proceed through a concerted or stepwise mechanism. For instance, investigations into the reaction of this compound with α,β-unsaturated δ-lactones provided evidence for a stepwise, vinylogous Michael addition pathway rather than a concerted Diels-Alder cycloaddition. nih.govsemanticscholar.org In hetero-Diels-Alder reactions catalyzed by titanium(IV) complexes, DFT calculations indicated a stepwise mechanism for this compound, with the initial carbon-carbon bond formation being the rate-determining step. nih.gov

| Reaction Type | Key DFT Findings | Reference |

| Diels-Alder with Haloquinones | Energetics of stacking modes and energy landscapes calculated; endo approach favored. | rsc.orgrsc.org |

| Reaction with α,β-Unsaturated Lactones | Supported a stepwise mechanism over a concerted one. | nih.govsemanticscholar.org |

| Catalyzed Hetero-Diels-Alder | Predicted a stepwise pathway with a free-energy barrier of 8.4 kcal/mol for the rate-determining step. | nih.gov |

ONIOM Methods for Complex System Analysis

For reactions occurring in complex environments, such as those involving large catalysts, the "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is particularly valuable. ethz.ch This hybrid technique allows for a high-level quantum mechanical (QM) calculation on the core reacting components (e.g., this compound and the substrate) while treating the larger, less critical parts of the system (e.g., the catalyst's ligand framework) with a more computationally efficient method like molecular mechanics (MM) or a lower-level QM method.

The utility of this approach was demonstrated in the study of a hetero-Diels-Alder reaction between this compound and formaldehyde, catalyzed by a tridentate Schiff base titanium(IV) complex. nih.govacs.org The ONIOM method, in conjunction with DFT, was used to probe the reaction mechanism. nih.govresearchgate.net This approach confirmed that the reaction proceeds via a stepwise pathway and provided insights into the role of the catalyst in orchestrating the stereochemical outcome, which was in good agreement with experimental results. nih.gov While some studies have used ONIOM to model reactions with similar dienes like Danishefsky's diene, the direct application to this compound highlights its power in handling large, catalytically relevant systems. nih.govacs.org

Monte Carlo Sampling and Quantum Theory of Atoms in Molecules (QTAIM) for Pre-Cycloaddition Assemblies

The outcome of a chemical reaction is often determined by the initial, non-covalent interactions between reactant molecules. To understand the origins of regioselectivity in reactions of this compound, researchers have combined Monte Carlo sampling with the Quantum Theory of Atoms in Molecules (QTAIM). rsc.orgrsc.orgunam.mx

Monte Carlo simulations are used to model the vast number of possible ways this compound and a dienophile, such as a haloquinone (B1663269), can approach and interact in solution, forming pre-cycloaddition assemblies. rsc.orgrsc.orgresearchgate.net This provides a statistical picture of the most likely bimolecular encounters.

Following the simulation, QTAIM analysis is applied to the electron density of the most stable or frequently occurring stacked complexes. rsc.org QTAIM can identify and characterize the nature of intermolecular contacts, such as interactions between the π-systems of the reactants. rsc.orgrsc.org This combined approach has successfully identified the specific pre-cycloaddition geometries that lead to the experimentally observed regioisomer in Diels-Alder reactions, demonstrating that selectivity (the "Brassard's rule") is established in these early, non-covalent stages before the chemical bonds begin to form. rsc.orgrsc.orgresearchgate.net

Electronic Structure and Reactivity Relationships

The unique reactivity of this compound is a direct consequence of its electronic structure. The interplay of its molecular orbitals, charge distribution, and the influence of its substituents dictates its behavior in chemical transformations.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining pericyclic reactions like the Diels-Alder reaction. ubc.cawikipedia.orgnumberanalytics.comnih.gov The theory posits that the primary interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. ubc.canumberanalytics.com

This compound is a classic example of an electron-rich diene, characterized by a high-energy HOMO due to its electron-donating methoxy (B1213986) and silyloxy substituents. wikipedia.orgchemistrysteps.com This makes it highly reactive towards electron-deficient dienophiles, which possess a low-energy LUMO. chemistrysteps.com This "normal electron demand" Diels-Alder reaction is characterized by a small HOMO-LUMO energy gap, which facilitates a rapid reaction. wikipedia.orgnumberanalytics.com However, some research suggests that a reactivity model based on the topological analysis of electron density changes during the reaction may provide a more accurate prediction of the outcome, in some cases rejecting the FMO model as the sole explanatory framework. researchgate.net

Analysis of Charge Transfer Phenomena in Reacting Systems

The polar nature of many reactions involving this compound necessitates an analysis of charge transfer phenomena. During the course of a reaction, electron density flows from the nucleophilic diene to the electrophilic partner. Computational studies have quantified this charge transfer, providing deeper mechanistic insight.

In the catalyzed hetero-Diels-Alder reaction with formaldehyde, for example, it was found that the methoxy (OCH₃) and trimethylsilyloxy (OSi(CH₃)₃) substituents on this compound play a pivotal role in facilitating charge transfer from the diene to the formaldehyde substrate. nih.govresearchgate.net This charge transfer is essential for the formation of the transition state and a key zwitterionic intermediate. nih.gov Similarly, in reactions with haloquinones, the halogen atom on the dienophile is not merely a passive spectator; it actively tunes the electron density at the reactive centers, influencing the course of the cycloaddition. rsc.orgrsc.orgresearchgate.net The facilitation of charge transfer through factors like hydrogen bonding has also been noted in related systems. lookchem.com

Influence of Diene Substituents on Electronic Properties and Reactivity

The substituents on the butadiene backbone are what distinguish this compound and are the source of its heightened reactivity. The electron-donating nature of the methoxy and trimethylsilyloxy groups significantly alters the electronic properties of the diene system.

These groups increase the energy of the diene's HOMO, making it more nucleophilic and a better electron donor in cycloaddition reactions. nih.govchemistrysteps.com This enhanced nucleophilicity is directly linked to its ability to participate in efficient charge transfer and to stabilize the positive charge that develops on the diene framework in the polar, often asynchronous, transition states of its reactions. nih.gov Theoretical investigations have confirmed that these substituents are key participants in the formation of transition states and intermediates, directly influencing reaction rates and pathways. nih.gov

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Methoxy (-OCH₃) | C1, C3 | Electron-donating (resonance) | Increases HOMO energy, enhances nucleophilicity, participates in charge transfer. |

| Trimethylsilyloxy (-OSi(CH₃)₃) | C1 | Electron-donating | Increases HOMO energy, enhances nucleophilicity, stabilizes intermediates. |

Strategic Applications in Complex Molecule Synthesis

Application in the Total Synthesis of Natural Products

The utility of Brassard's diene is prominently highlighted in its application to the synthesis of biologically active natural products. Its predictable reactivity and the ability to control stereochemistry have made it an invaluable tool for constructing the core structures of several complex molecules.

A highly efficient, one-step synthesis of kavalactones has been achieved through the asymmetric hetero-Diels-Alder reaction of this compound with specific aldehydes. acs.orgnih.govacs.org This methodology provides direct access to the α,β-unsaturated δ-lactone core characteristic of this class of natural products. hmdb.ca

Researchers developed a catalytic system generated from (R)-BINOL, Ti(i-PrO)₄, and 4-picolyl chloride hydrochloride that effectively promotes the HDA reaction with aliphatic aldehydes. acs.orgacs.org This system affords the corresponding δ-lactone derivatives in moderate to good yields with high enantioselectivities. acs.org

Specifically, the reaction of this compound with cinnamaldehyde (B126680) yields (R)-(+)-Kavain, and the reaction with 3-phenylpropionaldehyde produces (S)-(+)-Dihydrokavain. acs.org In one study, (R)-(+)-Kavain was obtained in 56% yield with 70% enantiomeric excess (ee), which was improved to >99% ee after a single recrystallization. acs.org (S)-(+)-Dihydrokavain was synthesized in 57% isolated yield with an 84% ee. acs.org Another catalytic system using TADDOL derivatives for hydrogen-bonding activation has also been reported, yielding (S)-(+)-Dihydrokavain with 69% ee in 50% isolated yield. nih.gov

Table 1: Asymmetric Synthesis of Kavalactones using this compound

| Target Molecule | Aldehyde | Catalyst System | Yield | Enantiomeric Excess (ee) | Citation |

| (R)-(+)-Kavain | Cinnamaldehyde | (R)-BINOL/Ti(i-PrO)₄/4-picolyl chloride HCl | 56% | 70% (>99% after recrystallization) | acs.org, acs.org |

| (S)-(+)-Dihydrokavain | 3-Phenylpropionaldehyde | (R)-BINOL/Ti(i-PrO)₄/4-picolyl chloride HCl | 57% | 84% | acs.org, acs.org |

| (S)-(+)-Dihydrokavain | 3-Phenylpropionaldehyde | TADDOL derivative | 50% | 69% | nih.gov |

This compound has been instrumental in the divergent asymmetric total synthesis of all four diastereomers of pestalotin (B22945), starting from (R)-glycidol. mdpi.comsemanticscholar.orgmsu.edunih.gov The key step involves a diastereoselective hetero-Diels-Alder reaction between this compound and the chiral aldehyde, (S)-2-benzyloxyhexanal. mdpi.comnih.govresearcher.life

The stereochemical outcome of the cycloaddition is controlled by the choice of the Lewis acid promoter. mdpi.comnih.govresearcher.life

Using Eu(fod)₃ as the promoter leads to the syn-adduct, the (1’S,6S)-pyrone precursor, with high diastereoselectivity (dr = 98:2). mdpi.com This precursor is then converted to the natural (-)-pestalotin. mdpi.comresearcher.life

Conversely, employing Et₂AlCl as the Lewis acid favors the formation of the anti-adduct, the (1’S,6R)-pyrone precursor. mdpi.comnih.govresearcher.life This intermediate serves as the precursor to (+)-epipestalotin. mdpi.comresearcher.life

The subsequent debenzylation of these pyrone adducts furnishes (-)-pestalotin and (+)-epipestalotin, respectively, both with 99% ee. mdpi.comsemanticscholar.org The remaining two diastereomers, (+)-pestalotin and (-)-epipestalotin, are then synthesized via Mitsunobu inversion. mdpi.comsemanticscholar.orgresearcher.life This strategy showcases the diene's utility in achieving stereochemical diversity from a common intermediate. mdpi.commsu.edu

Table 2: Lewis Acid Controlled Diastereoselective Synthesis of Pestalotin Precursors

| Lewis Acid Promoter | Aldehyde | Diene | Resulting Precursor | Diastereomeric Ratio (dr) | Final Product | Citation |

| Eu(fod)₃ | (S)-2-benzyloxyhexanal | This compound | (1’S,6S)-pyrone (syn) | 98:2 | (-)-Pestalotin | mdpi.com, researcher.life |

| Et₂AlCl | (S)-2-benzyloxyhexanal | This compound | (1’S,6R)-pyrone (anti) | - | (+)-Epipestalotin | mdpi.com, researcher.life |

The potent antifungal agent epigriseofulvin (B45548) features a complex spirocyclic core. In a landmark total synthesis, Danishefsky and coworkers demonstrated the efficient use of this compound for the construction of this key spirocyclic fragment. uchicago.edu The increased reactivity of this compound, compared to earlier 1,1-dialkoxy-1,3-butadienes, was crucial for overcoming the steric challenges associated with forming the highly substituted cyclic system. uchicago.edu This application was one of the early demonstrations of the diene's significant potential in the synthesis of intricate molecular architectures. uchicago.edu

The applicability of this compound extends to the synthesis of other natural product families and versatile synthetic intermediates. nsf.gov Its reaction with various aldehydes and ketones provides access to a range of 6-substituted 5,6-dihydropyrones, which are valuable building blocks for further elaboration. nsf.govresearchgate.net Additionally, the reaction of this compound with α,β-unsaturated δ-lactones has been investigated as a route to isocoumarin (B1212949) moieties, including mellein (B22732) and angelicoin derivatives. nih.govnih.gov This reaction proceeds through a stepwise vinylogous Michael addition followed by cyclization and oxidation. nih.govnih.gov

Construction of the Spirocyclic Fragment in Epigriseofulvin Synthesis

Versatile Construction of Key Heterocyclic and Carbocyclic Scaffolds

Beyond total synthesis, this compound is a cornerstone for the efficient construction of fundamental heterocyclic and carbocyclic structures that are prevalent in medicinal chemistry and materials science.

The hetero-Diels-Alder reaction between this compound and various carbonyl compounds is a powerful and widely used method for synthesizing α,β-unsaturated δ-lactones and dihydropyranones. acs.orgorganic-chemistry.org The reaction proceeds efficiently with a range of aldehydes, including aliphatic and aromatic variants, under Lewis acid catalysis. acs.orgacs.org

Various catalytic systems have been developed to control the efficiency and stereoselectivity of this transformation.

Achiral Lewis acids like diethylaluminum chloride (Et₂AlCl) and ytterbium triflate (Yb(OTf)₃) effectively mediate the cycloaddition to give dihydropyranone products in good to excellent yields. acs.org

For enantioselective transformations, chiral catalysts are employed. Systems based on titanium complexes with ligands such as BINOL or TADDOL derivatives have proven highly effective, affording δ-lactones with high enantioselectivities (up to 91% ee). acs.orgnih.gov

The reaction is not limited to aldehydes; imines can also be used as dienophiles. The aza-Diels-Alder reaction of this compound with N-nosyl imines, for instance, provides access to 4-ethoxy-5,6-dihydro-1H-pyridin-2-ones after a sequence of addition, cyclization, and deprotection. researchgate.net This versatility makes the HDA reaction of this compound a premier strategy for accessing these important six-membered heterocyclic scaffolds. organic-chemistry.org

Formation of Dihydropyridin-2-ones

A significant application of this compound is in the synthesis of nitrogen-containing heterocycles, specifically dihydropyridin-2-ones. A method developed by Mukaiyama and colleagues describes the synthesis of these compounds from N-2-nitrobenzenesulfonyl (nosyl) imines and this compound under weakly-basic conditions. researchgate.netclockss.org The reaction proceeds through an initial addition of the diene to the imine, forming an adduct. researchgate.net Subsequent cyclization and deprotection of the nosyl group yield the corresponding 4-ethoxy-5,6-dihydro-1H-pyridin-2-ones in moderate to good yields. researchgate.netclockss.orgresearchgate.netmolaid.com

This transformation represents an aza-Diels-Alder type reaction. researchgate.net Chiral Brønsted acids have been successfully employed as catalysts to achieve highly enantioselective versions of this reaction, furnishing dihydropyridone derivatives with high yields and enantioselectivities. nih.govnih.gov This catalytic asymmetric variant has been shown to tolerate a wide range of imine substrates. nih.gov The reactions are generally limited to electron-rich dienes like Brassard's and Danishefsky's dienes. d-nb.infobeilstein-journals.org

Table 1: Synthesis of Dihydropyridin-2-ones from this compound and Imines Note: This table is representative of the reaction scope as described in the literature. Yields are generally reported as moderate to good.

| Imine Reactant (N-nosyl protected) | Product (after cyclization and deprotection) | Reported Yield |

| N-(4-Chlorobenzylidene)-2-nitrobenzenesulfonamide | 4-Ethoxy-6-(4-chlorophenyl)-5,6-dihydro-1H-pyridin-2-one | Good |

| N-(4-Methylbenzylidene)-2-nitrobenzenesulfonamide | 4-Ethoxy-6-(4-methylphenyl)-5,6-dihydro-1H-pyridin-2-one | Good |

| N-(2-Naphthylmethylene)-2-nitrobenzenesulfonamide | 4-Ethoxy-6-(2-naphthyl)-5,6-dihydro-1H-pyridin-2-one | Moderate |

| N-(Furan-2-ylmethylene)-2-nitrobenzenesulfonamide | 4-Ethoxy-6-(furan-2-yl)-5,6-dihydro-1H-pyridin-2-one | Moderate |

Direct Synthesis of Substituted 2-Cyclohexenones and Related Systems

This compound is a valuable reagent for constructing six-membered carbocycles through Diels-Alder reactions. uchicago.edu While related dienes like Danishefsky's or Rawal's dienes are often used to create 4-substituted or 6-substituted 2-cyclohexenones, the cycloadducts from this compound are more highly oxygenated. nsf.govuchicago.edu The reaction of this compound with dienophiles typically yields 3-alkoxycyclohexenone products, which are masked equivalents of 1,3-cyclohexanediones. nsf.gov

A key application in this area is the highly regioselective [4+2] cycloaddition with haloquinones, a reaction that follows what is known as Brassard's rule. researchgate.netrsc.org This strategy has been employed in the total synthesis of pyranonaphthoquinone antibiotics. scielo.br For instance, the cycloaddition of this compound with a 2-chloro-1,4-benzoquinone (B1222853) derivative serves as a crucial step to construct the core naphthoquinone skeleton. scielo.br

Table 2: Diels-Alder Reactions of this compound with Selected Dienophiles

| Dienophile | Reaction Type | Resulting System/Intermediate | Application Example |

| 2-Chloro-1,4-benzoquinone | [4+2] Cycloaddition | Naphthoquinone skeleton | Total synthesis of Ascomycones A and B scielo.br |

| Acyl Phosphonates | Hetero-Diels-Alder | Dihydropyranones | Synthesis of glycosyl type phosphonates molaid.com |

| Aliphatic Aldehydes | Hetero-Diels-Alder | 5,6-Dihydropyran-2-ones | Synthesis of Pestalotin diastereomers mdpi.comsemanticscholar.org |

Role in Convergent and Divergent Synthetic Strategies

The predictable stereochemical outcome of reactions involving this compound makes it a powerful tool in both convergent and divergent synthetic planning. A compelling example of its use in a divergent strategy is the asymmetric total synthesis of all four diastereomers of the natural product pestalotin. mdpi.comsemanticscholar.org

In this synthesis, a hetero-Diels-Alder reaction between this compound and (S)-2-benzyloxyhexanal is the key step. mdpi.com By carefully selecting the Lewis acid catalyst, the stereochemical course of the cycloaddition can be controlled to favor different diastereomers in a stereocomplementary manner. mdpi.comsemanticscholar.org

Using Eu(fod)₃ as the catalyst promotes the formation of the (1′S,6S)-pyrone precursor with high diastereoselectivity (98:2). mdpi.comsemanticscholar.org

Conversely, employing Et₂AlCl as the catalyst leads to the (1′S,6R)-pyrone precursor. mdpi.comsemanticscholar.org

This catalytic control allows for the divergent synthesis of multiple stereoisomers from a common set of starting materials, highlighting the strategic advantage of using this compound. mdpi.com The (1′S,6S)-precursor leads to natural (−)-pestalotin, while the (1′S,6R)-precursor furnishes (+)-epipestalotin. semanticscholar.org Subsequent Mitsunobu inversions on these products provide access to the remaining two diastereomers. mdpi.com

Table 3: Catalyst Control in Divergent Synthesis of Pestalotin Precursors

| Lewis Acid Catalyst | Temperature | Diastereomeric Ratio ((1′S,6S) : (1′S,6R)) |

| TiCl₄ | -78 °C | 55 : 45 |

| Sc(OTf)₃ | -78 to 25 °C | 79 : 21 |

| Eu(hfc)₃ | 0 to 25 °C | 88 : 12 |

| Eu(fod)₃ | 0 to 5 °C | 98 : 2 |

| Et₂AlCl | -78 °C | Favors (1′S,6R) |

Data sourced from a study on the divergent synthesis of pestalotin diastereomers. mdpi.comsemanticscholar.org

Development of Novel Building Blocks and Synthetic Intermediates

The products resulting from cycloaddition reactions with this compound are themselves valuable and versatile synthetic intermediates. researchgate.netmolaid.com The initial cycloadducts are highly functionalized, containing enol ether and silyl (B83357) ether moieties that can be readily transformed into other functional groups.

The hetero-Diels-Alder reaction with aldehydes, for example, directly provides access to 6-substituted 5,6-dihydro-2-pyrones, a structural motif present in natural products like the kavalactones. mdpi.com Similarly, the aza-Diels-Alder reaction with imines yields dihydropyridin-2-ones, which are important precursors for piperidine (B6355638) alkaloids and aza-sugars. nih.gov

The Diels-Alder adducts from reactions with dienophiles like quinones can be aromatized to form complex polycyclic aromatic systems. scielo.br The ability to generate these functionalized cyclic systems, such as 3-alkoxycyclohexenones, provides synthetic chemists with key building blocks for the construction of intricate natural products and their analogues. nsf.govuchicago.edu The strategic placement of oxygen functionality in the cycloadducts derived from this compound is a key feature that underpins their utility as advanced synthetic intermediates.

Emerging Research Frontiers and Future Perspectives

Expansion of Substrate Scope and Catalytic Systems for Enhanced Versatility

A significant area of ongoing research is the expansion of the types of molecules that can react with Brassard's diene, as well as the development of new and improved catalysts to control these reactions.

Early work often focused on the reactions of this compound with aldehydes. thieme-connect.comnih.govorganic-chemistry.org However, recent efforts have sought to broaden the scope to include a wider variety of reaction partners. For instance, successful enantioselective hetero-Diels-Alder reactions have been developed for isatins, a class of compounds important in medicinal chemistry, using magnesium(II)/N,N'-dioxide complexes as catalysts. researchgate.netrsc.org This reaction provides a direct route to chiral spirolactones containing a tetrasubstituted center with high yields and excellent enantioselectivity. researchgate.netrsc.org

Researchers are also exploring the use of this compound with a,β-unsaturated lactones to synthesize isocoumarin (B1212949) moieties, which are found in various natural products. nih.govsemanticscholar.org These reactions have been shown to proceed through a stepwise vinylogous Michael addition rather than a concerted Diels-Alder mechanism. nih.gov The substrate scope has been successfully extended to include coumarins, leading to the formation of tricyclic alternariol-like products. semanticscholar.org

The development of novel catalytic systems is crucial for expanding the substrate scope and improving reaction efficiency and selectivity. While early systems often relied on Lewis acids like titanium(IV) complexes, newer catalysts are continuously being explored. thieme-connect.comresearchgate.net For example, chiral Brønsted acids have been shown to effectively catalyze the aza-Diels-Alder reaction of this compound with imines, yielding dihydropyridone derivatives with high enantioselectivity. mdpi.com Furthermore, combined Lewis acid systems, such as those generated from (R)-BINOL, Ti(O-i-Pr)4, water, and lithium chloride, have been found to be effective for the enantioselective vinylogous aldol (B89426) reaction of this compound with aromatic aldehydes. acs.org Hydrogen-bonding catalysts, like TADDOL derivatives, have also been successfully employed in the hetero-Diels-Alder reaction with aldehydes. nih.gov

A summary of representative catalytic systems and their applications with this compound is presented below:

| Catalyst System | Dienophile | Product Type | Key Features |

| Titanium(IV) tridentate Schiff base complexes | Aromatic aldehydes | δ-Lactones | High enantioselectivity (up to 99% ee). researchgate.netnih.gov |

| Mg(II)/N,N'-dioxide complexes | Isatins | Chiral spirolactones | High yield and enantioselectivity for ketones. researchgate.netrsc.org |

| Chiral Brønsted acids (e.g., from BINOL) | Imines | Dihydropyridone derivatives | Highly enantioselective aza-Diels-Alder reaction. mdpi.com |

| (R)-BINOL/Ti(O-i-Pr)4/H2O/LiCl | Aromatic aldehydes | (Z)-δ-hydroxyl-α,β-unsaturated esters | Enantioselective vinylogous aldol reaction. acs.org |

| TADDOL derivatives | Aldehydes | δ-Lactone derivatives | Hydrogen-bonding activation, up to 91% ee. nih.gov |

| Eu(fod)3 / Et2AlCl | (S)-2-benzyloxyhexanal | Pyrone precursors | Diastereoselective hetero-Diels-Alder reaction. mdpi.com |

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. Advanced spectroscopic techniques and computational chemistry are playing an increasingly important role in elucidating the intricate pathways of reactions involving this compound.

For instance, operando IR experiments have been instrumental in distinguishing between a concerted Diels-Alder pathway and a stepwise Mukaiyama aldol pathway in the reaction of this compound with isatins catalyzed by magnesium(II) complexes. researchgate.netrsc.org These studies revealed that while both pathways can exist, the Diels-Alder pathway is predominant. rsc.org Similarly, kinetic investigations through NMR spectroscopy have provided evidence for a stepwise mechanism in certain cycloaddition reactions. researchgate.net

Computational methods, particularly Density Functional Theory (DFT) calculations, are being used to model reaction pathways and predict regioselectivity. nih.govresearchgate.netrsc.orgacs.org For example, DFT calculations have been employed to investigate the regioselectivity of the Diels-Alder reaction between haloquinones and this compound, providing insights into the "Brassard's rule" of regioselectivity. rsc.org These computational studies can help to understand the energetics of different transition states and intermediates, explaining the observed product distributions. researchgate.netrsc.org In the reaction of a,β-unsaturated lactones with this compound, DFT calculations supported the experimental findings of a stepwise mechanism by analyzing the reaction between lactone 7 and this compound (8). nih.gov

The synergy between experimental and computational approaches is a powerful tool for gaining a comprehensive understanding of reaction mechanisms. This knowledge is essential for the rational design of more efficient and selective catalysts and for predicting the outcomes of new reactions.

Exploration of Novel Reaction Manifolds and Synthetic Applications

Beyond the well-established hetero-Diels-Alder reactions, researchers are actively exploring new types of reactions involving this compound to access novel molecular architectures. This expansion of reaction manifolds opens up new avenues for the synthesis of complex molecules.

One such area is the development of multicomponent reactions. For example, a three-component reaction involving aromatic aldehydes, anilines, and a Brassard's type diene has been shown to proceed via an initial aldol condensation followed by an aza-Diels-Alder reaction, catalyzed by BF3-Et2O. pitt.edu This approach allows for the efficient construction of complex nitrogen-containing heterocycles.

The vinylogous aldol reaction represents another important reaction manifold for this compound. acs.org This reaction, catalyzed by a combined Lewis acid system, provides access to (Z)-δ-hydroxyl-α,β-unsaturated esters with high enantioselectivities. acs.org This transformation offers a valuable alternative to the traditional hetero-Diels-Alder pathway for the formation of functionalized acyclic products.

Furthermore, the reaction of this compound with α,β-unsaturated lactones has been shown to proceed via a vinylogous Michael addition, leading to the synthesis of mellein (B22732) and angelicoin derivatives after subsequent cyclization and oxidation. nih.gov This stepwise pathway highlights the potential for this compound to participate in reaction cascades, where a single reagent can be used to construct complex molecular scaffolds through a series of sequential transformations.

The synthetic utility of the products derived from these novel reactions is a key driving force for this research. For example, the δ-lactones and dihydropyranones produced from reactions of this compound are key structural motifs in numerous biologically active natural products and pharmaceuticals. uchicago.edunih.govresearchgate.netacs.org The ability to synthesize all four diastereomers of the natural product pestalotin (B22945) in a divergent manner from a common starting material showcases the power of stereoselective reactions involving this compound. mdpi.com

Integration with Sustainable Chemistry Principles and Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. ftloscience.comacs.org Research involving this compound is beginning to incorporate these principles to develop more environmentally benign and efficient processes.

Key areas of focus include:

Catalysis: The use of catalysts, a cornerstone of green chemistry, is central to many reactions of this compound. ftloscience.comacs.org Catalytic approaches, especially those using earth-abundant and non-toxic metals like magnesium, reduce waste by enabling reactions to proceed with high efficiency and selectivity using only small amounts of the catalyst. researchgate.netrsc.org The development of organocatalysts, such as chiral Brønsted acids and hydrogen-bonding catalysts, further enhances the green credentials of these transformations by avoiding the use of metals altogether. nih.govmdpi.com

Atom Economy: Diels-Alder reactions are inherently atom-economical, as all the atoms of the reactants are incorporated into the product. ftloscience.comacs.org This principle is a key advantage of using this compound in cycloaddition reactions.

Energy Efficiency: Many of the recently developed catalytic systems for this compound operate under mild conditions, often at room temperature or even lower, which minimizes energy consumption. acs.orgnih.gov